ALMONDAMIDE DEA
Description
ALMONDAMIDE DEA (Almond Diethanolamide) is a nonionic surfactant derived from almond oil fatty acids and diethanolamine. It belongs to the alkanolamide class, widely used in cosmetics and personal care products for its emulsifying, foam-boosting, and viscosity-enhancing properties . Structurally, it consists of a fatty acid chain (typically oleic or linoleic acid from almond oil) linked to diethanolamine, forming a polar headgroup that interacts with both water and oil phases.
Properties
CAS No. |
124046-18-0 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Degradation and Stability
Diethanolamides undergo degradation under specific conditions:
-
Thermal Degradation :
Elevated temperatures (>200°C) in formulation processes may decompose Almondamide DEA into free DEA and fatty acid residues, analogous to Cocamide DEA degradation . -
Nitrosamine Formation :
Base-catalyzed reactions in the presence of nitrites can produce N-nitrosodiethanolamine (NDELA) , a carcinogenic impurity observed in Cocamide DEA at trace levels (e.g., 219 ppb) .
Table 2: Degradation Byproducts in Diethanolamides
Functional Interactions in Formulations
This compound acts as a surfactant and viscosity enhancer , similar to Cocamide DEA :
-
pH Sensitivity :
Dispersions exhibit alkaline pH (9.8–10.8 for Cocamide DEA), which may destabilize acid-sensitive formulations . -
Synergy with Ionic Compounds :
Enhances foaming in combination with sulfates (e.g., sodium lauryl sulfate), observed in cosmetic systems .
Toxicokinetics and Metabolic Pathways
While no direct studies exist for this compound, Lauramide DEA data suggest:
Comparison with Similar Compounds
Cocamide DEA
Lauramide MEA (Monoethanolamide)
- Source : Lauric acid (coconut or palm oil).
- Function : Mild surfactant with conditioning properties; less foaming than DEA variants.
- Safety: Lower risk of nitrosamine formation due to the absence of diethanolamine. Preferred in "gentle" formulations for sensitive skin .
Stearamide DEA
- Source : Stearic acid (animal or vegetable fats).
- Function : Primarily a thickener and opacifier in creams and lotions.
- Performance: Limited foam enhancement but excellent stability in high-pH formulations .
Oleamide DEA
- Source : Oleic acid (olive or sunflower oil).
- Function: Similar to this compound but with higher oxidative stability due to monounsaturated fatty acids.
- Applications : Used in high-end skincare for its emollient properties .
Data Table: Comparative Analysis of Alkanolamides
*Regulatory status varies by region; this compound is less scrutinized than Cocamide DEA but subject to general alkanolamide guidelines.
Q & A
Q. How can Data Envelopment Analysis (DEA) evaluate the efficiency of experimental setups for this compound synthesis?
- Methodological Answer : Apply DEA’s CCR ratio model to compare input-output efficiency across experimental conditions (e.g., reaction time, catalyst load). Use bootstrapping (see Figure 1 in ) to address stochastic noise. Reference sets (Table 3 in ) help contextualize efficiency scores .
Q. How to resolve contradictions between experimental data and prior literature on this compound’s stability?
- Methodological Answer : Conduct sensitivity analysis to identify variables causing discrepancies (e.g., impurities, storage conditions). Replicate cited studies under identical conditions. Use meta-analysis to weigh evidence quality (e.g., sample size, methodology rigor) .
Q. What methods integrate primary experimental data with secondary literature findings for this compound research?
- Methodological Answer : Design hybrid studies where lab-generated data (e.g., kinetic profiles) are compared with published datasets using regression analysis. Address biases by documenting procedural differences (e.g., solvent purity) .
Q. How to perform comparative analysis of this compound’s synthesis methodologies (e.g., enzymatic vs. chemical catalysis)?
- Methodological Answer : Use multi-criteria decision analysis (MCDA) to rank methods by yield, cost, and environmental impact. Validate via DOE (Design of Experiments) to isolate variables (e.g., enzyme concentration, pH) .
Q. What protocols ensure reproducibility in longitudinal studies of this compound’s degradation?
- Methodological Answer : Document environmental controls (humidity, light exposure) meticulously. Use standardized containers (e.g., amber vials) and periodic sampling. Publish raw data in appendices for transparency .
Q. How to validate novel analytical techniques (e.g., nano-sensors) for this compound detection?
- Methodological Answer : Compare results with established methods using Bland-Altman plots. Assess limits of detection (LOD) and quantification (LOQ) via serial dilutions. Include interference studies (e.g., with structurally similar compounds) .
Q. What ethical considerations apply to collaborative studies involving this compound?
- Methodological Answer : Secure institutional approvals for hazardous material handling. Define authorship roles early (e.g., via CRediT taxonomy). Use encrypted repositories for data sharing to prevent misuse .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
